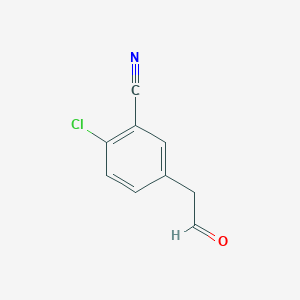
3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one: is an organic compound with a unique structure that includes a tetrahydropyran ring and a pentenyl side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a pentenyl-substituted alcohol with a suitable ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydropyran ring or the pentenyl side chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules through cycloaddition reactions .
Biology and Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of bioactive molecules, including potential drug candidates for treating cognitive disorders .
Industry: The compound is employed in the preparation of protecting groups for alcohols and in the synthesis of symmetric tetra-substituted methanes .
作用機序
The mechanism by which 3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets. For instance, it can act as a precursor in the synthesis of histamine-3 receptor antagonists, which are involved in modulating cognitive functions . The pathways include binding to the receptor sites and inhibiting their activity, leading to potential therapeutic effects.
類似化合物との比較
Tetrahydro-4H-pyran-4-one: A structurally related compound with similar reactivity and applications.
Tetrahydro-4H-thiopyran-4-one: Another analog with a sulfur atom in place of oxygen, exhibiting different chemical properties.
4-Oxotetrahydropyran: A simpler analog used in various organic reactions.
Uniqueness: 3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one is unique due to its pentenyl side chain, which imparts distinct reactivity and potential for forming diverse derivatives. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
3-pent-4-enyloxan-4-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-9-8-12-7-6-10(9)11/h2,9H,1,3-8H2 |
InChIキー |
PTRVRSOPDLQSKF-UHFFFAOYSA-N |
正規SMILES |
C=CCCCC1COCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


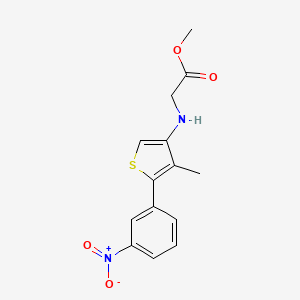
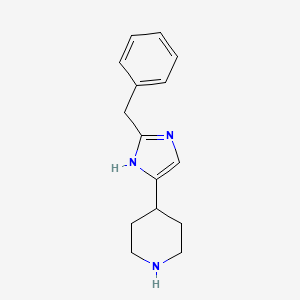
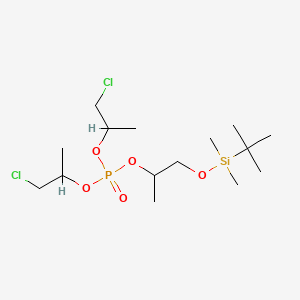
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
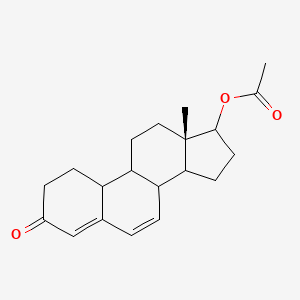
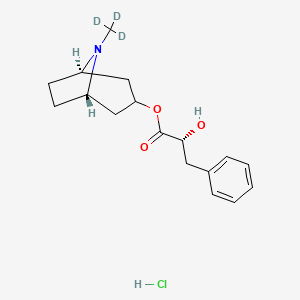
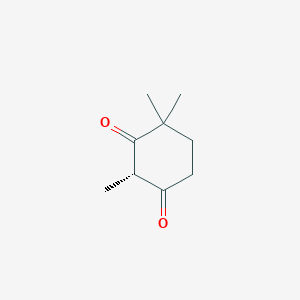

![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
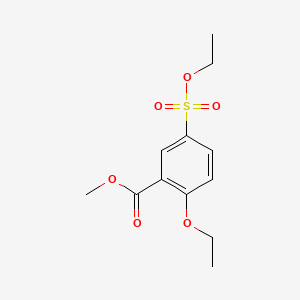
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

